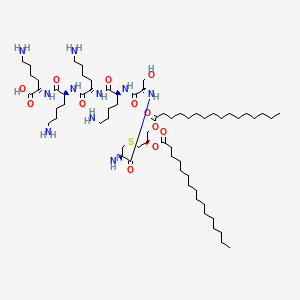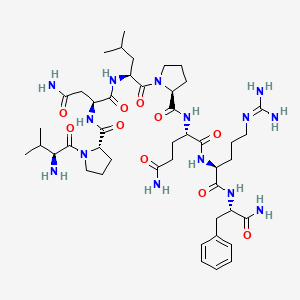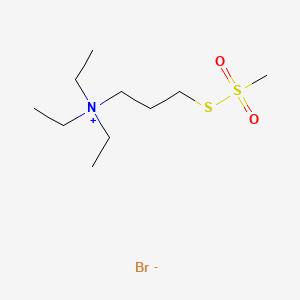
3-(Triethylammonium)propyl Methanthiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is a chemical compound with the molecular formula C10H24BrNO2S2 and a molecular weight of 334.34 g/mol . It is an analog of the charged MTS reagent MTSET and has been used in scientific research to probe the function and topology of ligand-gated ion channels .
Mechanism of Action
Target of Action
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . Its primary targets are ligand-gated ion channels . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets by binding to the ligand-gated ion channels
Biochemical Pathways
The compound affects the function and topology of a number of ligand-gated ion channels . These channels are part of larger biochemical pathways involved in signal transmission in the nervous system. The downstream effects of these pathways can influence a variety of physiological processes.
Result of Action
Its ability to probe the function and topology of ligand-gated ion channels suggests it may influence the transmission of signals in the nervous system .
Preparation Methods
The synthesis of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide involves the reaction of triethylamine with 3-chloropropyl methanthiosulfonate in the presence of a bromide source . The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Triethylammonium)propyl Methanthiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions: Typical reagents include nucleophiles like thiols and amines, and the reactions are often carried out under mild conditions to prevent decomposition.
Major Products: The major products formed depend on the specific reactants used in the substitution or redox reactions.
Scientific Research Applications
3-(Triethylammonium)propyl Methanthiosulfonate Bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
MTSET: Another charged MTS reagent used for similar purposes.
MTSES: A related compound with different reactivity and applications.
MTSEA: Another analog with distinct properties and uses in research.
These compounds share some similarities in their applications but differ in their chemical properties and specific uses .
Properties
IUPAC Name |
triethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2S2.BrH/c1-5-11(6-2,7-3)9-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSYCCXSSOJQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676173 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219789-15-8 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)


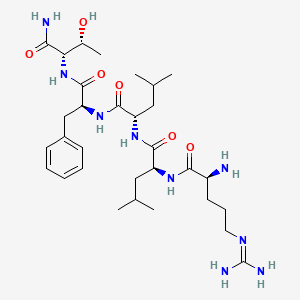

![[Ala17]-MCH](/img/new.no-structure.jpg)
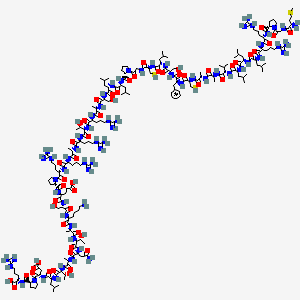
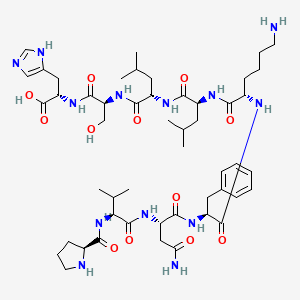


![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
